4-bromophenyl (4-chlorophenyl)acetate
Description
4-Bromophenyl (4-chlorophenyl)acetate (CAS: 62095-46-9) is a halogenated aromatic ester with the molecular formula C₁₄H₁₀BrClO₃ and a molecular weight of 341.58 g/mol . It features a bromine atom on the phenyl ring and a chlorine atom on the adjacent phenoxy group, connected via an acetate bridge. Key physicochemical properties include an XLogP3 value of 4.7 (indicating high lipophilicity) and a topological polar surface area (TPSA) of 35.5 Ų, suggesting moderate solubility in polar solvents . This compound is structurally distinct from simpler halogenated esters due to its dual aromatic rings and mixed halogen substitution, which influence its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-3-7-13(8-4-11)18-14(17)9-10-1-5-12(16)6-2-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMJLAJRNXEJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl (4-chlorophenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 4-chlorophenol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of acetic anhydride as the acetylating agent. In this process, 4-bromophenylacetic acid is reacted with 4-chlorophenol in the presence of acetic anhydride and a base such as pyridine. The reaction is typically conducted at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl (4-chlorophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aromatic rings can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Major Products Formed
Substitution: Formation of substituted phenyl acetates with various functional groups.
Oxidation: Formation of 4-bromophenyl (4-chlorophenyl)acetic acid.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
4-Bromophenyl (4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-bromophenyl (4-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can influence its binding affinity and selectivity towards molecular targets.
For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications
- Synthetic Chemistry : Brominated esters are preferred for cross-coupling reactions due to bromine’s superior leaving-group ability compared to chlorine .
- Environmental Impact : Mixed halogenation (Br/Cl) in 4-bromophenyl (4-chlorophenyl)acetate may slow biodegradation compared to single-halogen analogs, necessitating tailored remediation strategies .
- Material Science : Structural analogs like Ethyl 4-bromophenylacetate are used in organic electronics due to their aromatic stability and functionalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
